N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide
Description
N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide is an amide derivative characterized by a propanamide backbone with a 4-chlorophenoxy group at the C2 position and a 4-aminophenyl substituent on the amide nitrogen. This structure combines aromatic and electron-rich moieties, making it a candidate for pharmacological applications, particularly in enzyme inhibition and antimicrobial activity . Its synthesis typically involves coupling 2-(4-chlorophenoxy)propanoic acid with 4-aminophenylamine derivatives under standard amidation conditions .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(20-14-8-2-11(16)3-9-14)15(19)18-13-6-4-12(17)5-7-13/h2-10H,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRRHVCAWKLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide generally involves the following key steps:
- Amidation : Formation of the amide bond between a 4-aminophenyl group and a propanoic acid derivative.
- Etherification : Introduction of the 4-chlorophenoxy moiety to the propanoic acid backbone.
This process typically requires careful control of reaction conditions, such as temperature, solvents, and catalysts, to ensure high yield and purity.
Detailed Reaction Steps
Step 1: Preparation of 4-Chlorophenoxypropanoic Acid
- Reaction : React 4-chlorophenol with an appropriate halogenated propanoic acid derivative (e.g., 2-bromo- or 2-chloropropanoic acid).
- Catalyst : Use a base such as potassium carbonate (K₂CO₃) to facilitate ether bond formation.
- Solvent : Conduct the reaction in a polar aprotic solvent like dimethylformamide (DMF).
- Outcome : Formation of 4-chlorophenoxypropanoic acid.
Step 2: Amidation Reaction
- Reaction : Couple the prepared 4-chlorophenoxypropanoic acid with 4-phenylenediamine under dehydrating conditions.
- Catalyst : Use coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI).
- Solvent : Perform the reaction in dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : Maintain mild reaction temperatures (e.g., room temperature to 50°C).
- Outcome : Formation of this compound.
Alternative Synthesis via Nitro Reduction
An alternative route involves the reduction of a nitro precursor:
- Nitration : Introduce a nitro group to the phenyl ring using nitric acid and sulfuric acid.
- Reduction : Reduce the nitro group to an amino group using hydrogen gas and a palladium catalyst or chemical reducing agents like tin(II) chloride (SnCl₂).
- Amidation and Etherification : Combine the reduced amine with chlorophenoxypropanoic acid as described above.
Reaction Conditions and Optimization
| Step | Reagents/Catalysts | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Etherification | K₂CO₃, DMF | DMF | 80–100°C | Ensure dry conditions to prevent hydrolysis. |
| Amidation | DCC or CDI | DCM or THF | Room temp–50°C | Monitor reaction progress via thin-layer chromatography (TLC). |
| Nitro Reduction | H₂ with Pd/C or SnCl₂ | Ethanol | Room temp–50°C | Avoid over-reduction; monitor via gas chromatography-mass spectrometry (GC-MS). |
Industrial Considerations
In industrial settings, automated reactors and continuous flow processes may be employed to enhance yield and purity. Reaction parameters such as pH, stirring speed, and reagent addition rates are optimized to minimize by-products.
Challenges in Synthesis
- The introduction of the chlorophenoxy group requires precise control to avoid side reactions.
- Purification of the final product can be challenging due to close boiling points of potential impurities.
- Scaling up requires careful adjustment of reaction times and temperatures.
Summary Table for Key Reactions
| Reaction Step | Key Reagents | Product |
|---|---|---|
| Etherification | K₂CO₃, DMF, 4-chlorophenol | 4-Chlorophenoxypropanoic Acid |
| Amidation | DCC/CDI, 4-phenylenediamine | This compound |
Scientific Research Applications
N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active site residues, while the chlorophenoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Dichlorination: The 2,4-dichlorophenoxy group in enhances lipophilicity, which may improve membrane permeability but increase toxicity .
- Amine Modifications: Replacing 4-aminophenyl with a methylenedioxybenzyl group () introduces a rigid, electron-donating structure, favoring interactions with aromatic enzyme pockets .
Physical and Chemical Properties
Table 2: Physicochemical Comparison
Notes:
Biological Activity
N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an aminophenyl group and a chlorophenoxy moiety, which are significant for its interaction with biological targets. Understanding its biological activity is crucial for developing therapeutic applications, particularly in cancer research and enzyme inhibition studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN2O2, with a molecular weight of 290.74 g/mol. The presence of both the amino and chlorophenoxy groups suggests potential for diverse interactions with biological macromolecules, such as proteins and nucleic acids.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O2 |
| Molecular Weight | 290.74 g/mol |
| Functional Groups | Amino, Chlorophenoxy |
| Solubility | Soluble in organic solvents |
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. The compound's mechanism involves interaction with specific enzymes, potentially leading to modulation of their activity. For instance, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
Case Study: Enzyme Inhibition in Cancer Cells
A study investigated the effects of this compound on various cancer cell lines. The results indicated that this compound exhibited selective toxicity against non-small-cell lung cancer (NSCLC) lines, reflecting its potential as a therapeutic agent.
Anticancer Properties
The compound has shown promise in preclinical models as an anticancer agent. It appears to induce apoptosis in cancer cells by disrupting critical signaling pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| H2122 | <1 | Inhibition of metabolic enzymes |
| H460 | <1 | Induction of apoptosis |
| HCC95 | <1 | Disruption of cell cycle regulation |
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their structure and function.
- Hydrophobic Interactions : The chlorophenoxy group may interact with hydrophobic regions within enzymes, leading to inhibition or modulation of enzymatic activity.
- Cell Cycle Regulation : By affecting key regulatory proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Q & A
Q. What are the established synthetic routes for N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide, and how is structural confirmation achieved?
The compound is typically synthesized via coupling reactions. For example, 2-(4-chlorophenoxy)propanoic acid is reacted with 4-aminophenyl derivatives using coupling agents like HATU (1- -1H-1,2,3-triazolo pyridinium 3-oxide hexafluorophosphate) in chloroform, followed by precipitation and purification. Yield optimization (73–86%) is achieved through controlled stoichiometry and solvent selection . Structural confirmation relies on 1H/13C NMR (e.g., δ 1.58 ppm for methyl protons, δ 4.67 ppm for methine) and mass spectrometry (observed m/z 334.3 for [M+H]⁺). Purity is assessed via HPLC (≥97%) and TLC (Rf ~0.55 in hexane:EtOAc) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. What are common purity assessment methods, and how are discrepancies addressed?
Purity is evaluated via HPLC (retention time matching), melting point analysis (101–104°C), and TLC . Discrepancies in melting points or Rf values may arise from residual solvents or stereochemical impurities. Recrystallization in ethanol or acetonitrile is used to improve purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
- Temperature control : Reactions at 0–5°C minimize side reactions during acid activation .
- Catalyst use : Triethylamine or DMAP accelerates amide bond formation .
- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) isolates the target compound from byproducts like unreacted phenol or dimeric species .
Q. How do structural modifications influence biological activity in related propanamide derivatives?
- Phenoxy substituents : Electron-withdrawing groups (e.g., 4-Cl) enhance metabolic stability and target binding. For example, N-(4-aminophenyl) derivatives with 4-Cl substitution show improved antichlamydial activity (IC50 < 1 µM) compared to unsubstituted analogs .
- Amide linkage : Methylation of the propanamide α-carbon reduces steric hindrance, increasing affinity for enzymes like FabI (MIC 1.95 µg/ml against B. subtilis) .
Q. What computational strategies predict binding interactions with biological targets (e.g., GLUT2)?
- Docking studies : Molecular docking (AutoDock Vina) identifies binding poses in GLUT2’s substrate pocket, prioritizing compounds with hydrogen bonds to residues like Asn29 and Trp420 .
- 3D-QSAR : Pharmacophore models highlight critical features (e.g., hydrophobic phenoxy groups, hydrogen-bond acceptors) for inhibitory activity .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
- Comparative analysis : Cross-reference with literature (e.g., δ 4.35 ppm for benzyl protons in similar propanamides) .
- X-ray crystallography : Resolves ambiguities in stereochemistry. For example, 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide was crystallographically validated to confirm bond angles and torsion .
- HSQC/HMBC NMR : Correlates proton and carbon signals to assign quaternary carbons and complex coupling patterns .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
- Green chemistry : Replace chlorinated solvents (e.g., CHCl3) with cyclopentyl methyl ether (CPME) to enhance safety and sustainability .
- Quality-by-Design (QbD) : DOE (Design of Experiments) optimizes parameters like pH, temperature, and reagent ratios for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
